N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide
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Overview
Description
N’~2~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[321]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE is a complex organic compound with a unique structure that includes an indole moiety, a pyridine ring, and a bicyclic azabicyclo octane system
Preparation Methods
The synthesis of N’~2~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the indole and pyridine rings, followed by the introduction of the azabicyclo octane system. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole and pyridine rings can be oxidized under specific conditions, leading to the formation of quinoline derivatives.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogen atoms can be replaced by nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’~2~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its interactions with various biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of N’~2~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
N’~2~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE can be compared with similar compounds, such as:
- 2-Oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl (3,4,5-trimethoxyphenyl)acetate
- N-{2-Oxo-2-[(1R,5S)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]ethyl}-1-adamantanaminium
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H29N5O2 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[2-hydroxy-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]indol-3-yl]iminopyridine-2-carboxamide |
InChI |
InChI=1S/C25H29N5O2/c1-24(2)12-17-13-25(3,14-24)15-29(17)16-30-20-10-5-4-8-18(20)21(23(30)32)27-28-22(31)19-9-6-7-11-26-19/h4-11,17,32H,12-16H2,1-3H3 |
InChI Key |
KEOGDRBYMSWHRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CN3C4=CC=CC=C4C(=C3O)N=NC(=O)C5=CC=CC=N5)C)C |
Origin of Product |
United States |
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